molecular formula C11H23ClN2O2S B1487369 1-[(Piperidin-4-ylmethyl)sulfonyl]piperidine hydrochloride CAS No. 2204912-99-0

1-[(Piperidin-4-ylmethyl)sulfonyl]piperidine hydrochloride

Cat. No.: B1487369
CAS No.: 2204912-99-0
M. Wt: 282.83 g/mol
InChI Key: AFLCUKAEVIENGJ-UHFFFAOYSA-N
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Description

This compound, with the molecular formula C11H23ClN2O2S and a molecular weight of 282.83 g/mol, is a derivative of piperidine, a six-membered heterocyclic amine widely used in the synthesis of organic compounds, including medicinal products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Piperidin-4-ylmethyl)sulfonyl]piperidine hydrochloride typically involves the reaction of piperidine derivatives with sulfonyl chlorides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and reduce the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

1-[(Piperidin-4-ylmethyl)sulfonyl]piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form sulfone derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to produce the corresponding sulfoxide.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new piperidine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfoxide derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1-[(Piperidin-4-ylmethyl)sulfonyl]piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[(Piperidin-4-ylmethyl)sulfonyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A six-membered heterocyclic amine used as a building block in organic synthesis.

    Piperazine: A heterocyclic amine with a similar structure but containing two nitrogen atoms.

    Piperidine derivatives: Various substituted piperidines with different functional groups

Uniqueness

1-[(Piperidin-4-ylmethyl)sulfonyl]piperidine hydrochloride is unique due to its sulfonyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(piperidin-4-ylmethylsulfonyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2S.ClH/c14-16(15,13-8-2-1-3-9-13)10-11-4-6-12-7-5-11;/h11-12H,1-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFLCUKAEVIENGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)CC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(Piperidin-4-ylmethyl)sulfonyl]piperidine hydrochloride
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1-[(Piperidin-4-ylmethyl)sulfonyl]piperidine hydrochloride
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1-[(Piperidin-4-ylmethyl)sulfonyl]piperidine hydrochloride
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1-[(Piperidin-4-ylmethyl)sulfonyl]piperidine hydrochloride
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1-[(Piperidin-4-ylmethyl)sulfonyl]piperidine hydrochloride
Reactant of Route 6
1-[(Piperidin-4-ylmethyl)sulfonyl]piperidine hydrochloride

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